molecular formula C16H32N2O2 B13183378 tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate

tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate

Cat. No.: B13183378
M. Wt: 284.44 g/mol
InChI Key: URWZDKIGHAGLMF-UHFFFAOYSA-N
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Description

tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate is a synthetic organic compound with the molecular formula C16H32N2O2. It is primarily used in research settings and has various applications in chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its unique structure, which imparts specific reactivity and interaction profiles. This makes it particularly valuable in certain research and industrial applications .

Properties

Molecular Formula

C16H32N2O2

Molecular Weight

284.44 g/mol

IUPAC Name

tert-butyl 5-[di(propan-2-yl)amino]piperidine-3-carboxylate

InChI

InChI=1S/C16H32N2O2/c1-11(2)18(12(3)4)14-8-13(9-17-10-14)15(19)20-16(5,6)7/h11-14,17H,8-10H2,1-7H3

InChI Key

URWZDKIGHAGLMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1CC(CNC1)C(=O)OC(C)(C)C)C(C)C

Origin of Product

United States

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